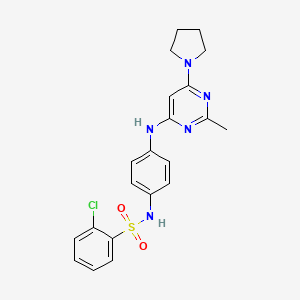
4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a morpholinopyrimidine moiety, and a benzenesulfonamide group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 2-methyl-6-chloropyrimidine with morpholine under basic conditions to form 2-methyl-6-morpholinopyrimidine.
Amination Reaction: The 2-methyl-6-morpholinopyrimidine is then reacted with 4-aminophenylbenzenesulfonamide in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Pathways Involved: The compound inhibits the production of pro-inflammatory mediators like prostaglandins and nitric oxide, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to the presence of the morpholinopyrimidine moiety, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C21H22FN5O3S |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-fluoro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22FN5O3S/c1-15-23-20(14-21(24-15)27-10-12-30-13-11-27)25-17-4-6-18(7-5-17)26-31(28,29)19-8-2-16(22)3-9-19/h2-9,14,26H,10-13H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
TUZJVHKPGHQVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11328241.png)
![N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11328242.png)
![N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11328254.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328261.png)

![2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11328282.png)
![4-{[(7-Bromo-1-benzoxepin-4-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B11328286.png)

![2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11328299.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328312.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11328329.png)

![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)
![1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11328356.png)
